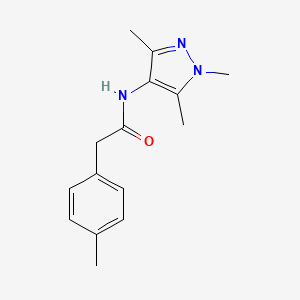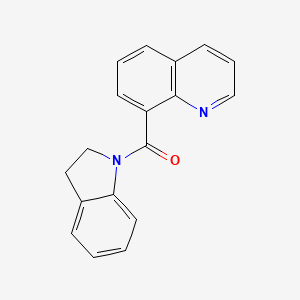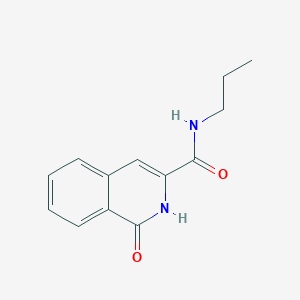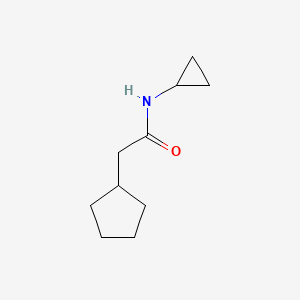
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as PAK1 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the PAK1 enzyme, which is involved in regulating various cellular processes, including cell proliferation, migration, and survival.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the inhibition of the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine kinase that is involved in regulating various cellular processes, including cell proliferation, migration, and survival. By inhibiting 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can disrupt these processes, leading to decreased cell growth and increased cell death.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. This allows researchers to study the effects of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition in a controlled manner. However, one of the limitations is that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not the only target of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, and it may have off-target effects that need to be considered in experimental design.
Zukünftige Richtungen
There are several future directions for the study of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibitors. Another area is the exploration of combination therapy with chemotherapy drugs to enhance efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in vivo. Finally, the potential use of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis should be investigated.
Synthesemethoden
The synthesis of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps. One of the most common methods involves the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This intermediate is then reacted with methyl isocyanate to yield the final product, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme, which is overexpressed in many types of cancer. Studies have also shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition can enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAUMRIVOSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)


![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)




![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)



![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)